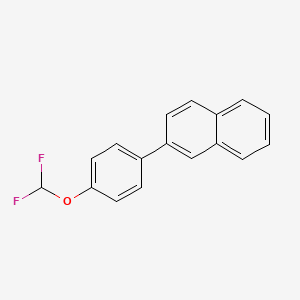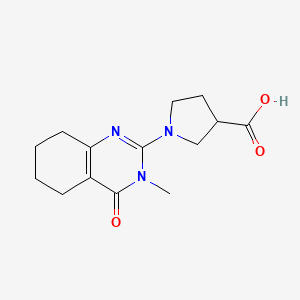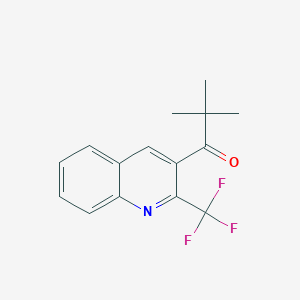
2-(4-(Difluoromethoxy)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethoxy)phenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety
Méthodes De Préparation
The synthesis of 2-(4-(Difluoromethoxy)phenyl)naphthalene typically involves the reaction of 4-(difluoromethoxy)phenylboronic acid with 2-bromonaphthalene under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(4-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, with reagents like bromine or nitric acid, leading to brominated or nitrated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-(4-(Difluoromethoxy)phenyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including its role as a fluorescent probe for detecting and imaging purposes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic electronic devices and sensors.
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(4-(Difluoromethoxy)phenyl)naphthalene can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)naphthalene: This compound has a methoxy group instead of a difluoromethoxy group, which affects its chemical reactivity and properties.
2-(4-Fluorophenyl)naphthalene: The presence of a single fluorine atom in place of the difluoromethoxy group results in different electronic and steric effects.
2-Phenyl)naphthalene: Lacking any substituents on the phenyl ring, this compound serves as a simpler analog for comparison.
Propriétés
Formule moléculaire |
C17H12F2O |
|---|---|
Poids moléculaire |
270.27 g/mol |
Nom IUPAC |
2-[4-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H |
Clé InChI |
XBRFZGLIYIKLHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)







![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)




![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
